ReACp53 is classified as a cell-permeable peptide inhibitor. It was developed through a rational design approach aimed at preventing the aggregation of p53 proteins. The compound specifically targets amyloid-like aggregates formed by mutant p53, thereby restoring its function as a transcription factor and promoting apoptosis in cancer cells carrying these mutations .
The synthesis of ReACp53 involves a series of chemical modifications to enhance its specificity and efficacy. The initial design utilized segments of the p53 protein known to be aggregation-prone, particularly focusing on residues that form steric zippers—structures that facilitate amyloid formation. Computational methods, including Rosetta modeling, were employed to optimize the peptide sequence for maximum structural complementarity to the original p53 sequence while incorporating aggregation-inhibiting residues such as lysine or arginine .
The synthesis process typically includes:
ReACp53's molecular structure consists of a peptide sequence designed to mimic segments of the p53 protein that are critical for its function but prone to aggregation. The specific sequence modifications aim to enhance solubility and reduce aggregation tendencies while maintaining the ability to interact with mutant p53 aggregates.
ReACp53 interacts with mutant p53 aggregates through non-covalent binding mechanisms, primarily involving hydrogen bonds and hydrophobic interactions. This interaction stabilizes the native conformation of p53, preventing it from forming harmful aggregates.
Key reactions include:
The mechanism by which ReACp53 exerts its effects involves several key processes:
ReACp53 has significant implications in cancer research and therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3